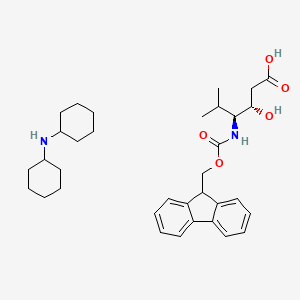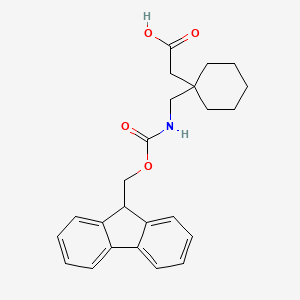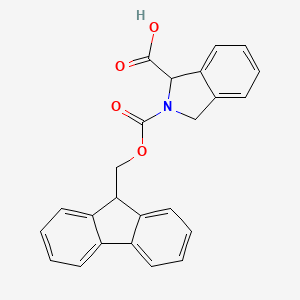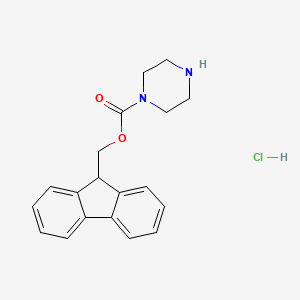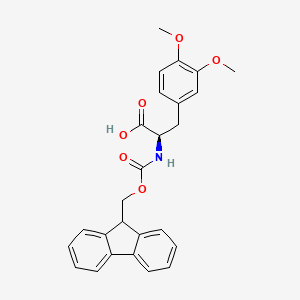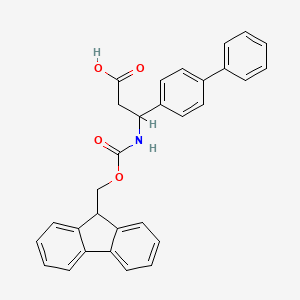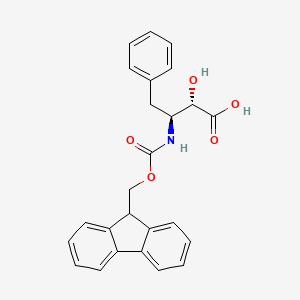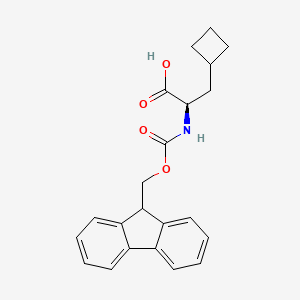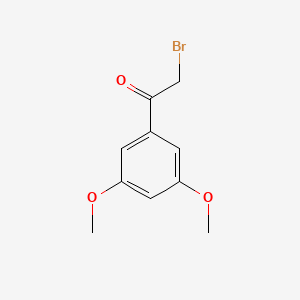
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound of interest is not directly studied in the provided papers, related compounds with bromo and methoxy substituents on the phenyl ring have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions that yield higher product yields and demonstrate the effectiveness of the compound as a chemical protective group . This suggests that similar methods could potentially be applied to synthesize 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, with the expectation of comparable results in terms of yield and the utility of the protective group during further chemical transformations.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as those performed with Gaussian09 software . These studies include optimized molecular structures and vibrational assignments that are in agreement with experimental data, such as infrared bands and X-ray diffraction (XRD) data. For 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, similar analyses would likely reveal detailed information about the geometrical parameters and electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of similar bromo- and methoxy-substituted ethanones has been explored through their conversion to various derivatives, such as thiazole derivatives, which are synthesized through reactions with different reagents . These studies provide a foundation for understanding the chemical reactivity of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, suggesting that it could also be used as a precursor for the synthesis of a wide range of organic compounds with potential fungicidal activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These analyses contribute to a comprehensive understanding of the compound's stability, charge distribution, and potential interactions with biological targets. For instance, molecular docking studies of similar compounds indicate potential inhibitory activity against certain enzymes, which could imply that 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone may also exhibit biological activity .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Protective Group
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone has been synthesized through halogen-exchange reactions, demonstrating high yields. This compound is identified as an effective chemical protective group. However, it showed no photolytic phenomena in different solvents, such as methanol and benzene, indicating its stability under these conditions (Li Hong-xia, 2007).
Photolytic Behavior in Lignin Model Compounds
A study on 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a similar compound, explored its photochemical reactivity as an O-methylated α-carbonyl β-1 lignin model dimer. This research provides insights into the photolytic behavior of similar compounds, which may extend to 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (A. Castellan et al., 1990).
Electrophilic Aromatic Bromination
In a related study, a method for electrophilic aromatic bromination was developed using methyl 2-(3,4-dimethoxyphenyl)ethanoate, yielding a similar compound, methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate. This research offers an alternative approach for synthesizing compounds like 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (Xu Yong-nan, 2012).
Synthesis of Chalcone Analogues
The synthesis of α,β-unsaturated ketones, including chalcone analogues, has been demonstrated using a similar compound, 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, via an S(RN)1 mechanism. This research could be relevant for the synthesis of novel compounds derived from 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (C. Curti et al., 2007).
Applications in Nucleic Acid Binding Studies
A study on a novel bromo-bridged dimeric copper(II) complex, stabilized from a Schiff base ligand similar to2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, focused on its DNA- and RNA-binding properties. Such studies are significant for understanding the interactions of similar brominated compounds with nucleic acids, which could have implications in the field of medicinal chemistry and drug development (N. Mandal et al., 2019).
Carbonic Anhydrase Inhibitory Properties
Research on the carbonic anhydrase inhibitory properties of novel bromophenols, including compounds similar to 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, has been conducted. These studies are crucial for developing new inhibitors that could be used in treating conditions like glaucoma, epilepsy, and osteoporosis (H. T. Balaydın et al., 2012).
Synthesis of Thiazole Derivatives
Another study involved the conversion of a compound similar to 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone into various thiazole derivatives. This kind of research expands the potential of brominated compounds in synthesizing novel derivatives with potential applications in pharmacology and agriculture (M. S. Bashandy et al., 2008).
Propiedades
IUPAC Name |
2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBYPJUERJZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373642 | |
| Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | |
CAS RN |
50841-50-4 | |
| Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



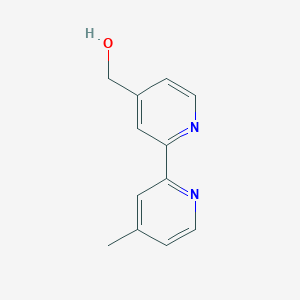
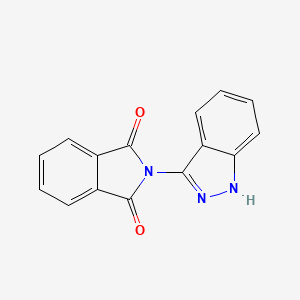
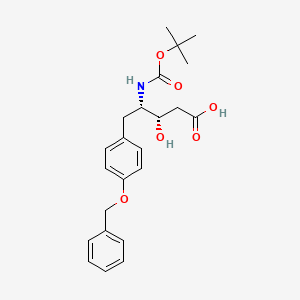
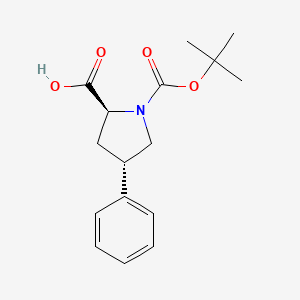
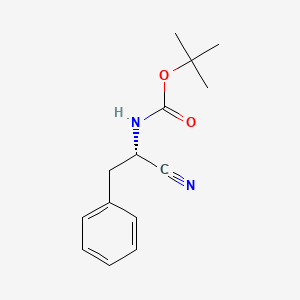
![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)
